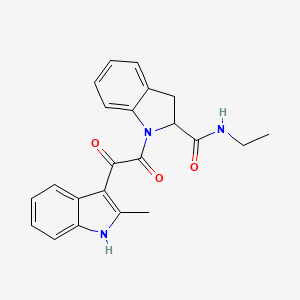

![molecular formula C18H20N6O3 B2547033 N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide CAS No. 1251679-34-1](/img/structure/B2547033.png)

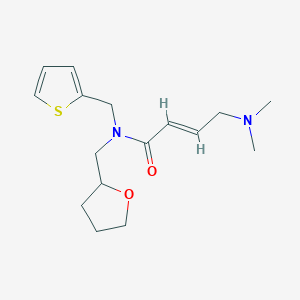

N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Recognition and Gene Expression Control

N-Methyl imidazole and N-methyl pyrrole-containing polyamides have been designed to specifically target DNA sequences within the minor groove, enabling control over gene expression. Such compounds, including synthetic analogs of distamycin that incorporate N-methylimidazole, show promise as potential medicinal agents for diseases like cancer by binding to G/C rich sequences with high specificity (Chavda et al., 2010). This research highlights the utility of carefully designed molecules in targeting specific DNA sequences to regulate gene expression, offering pathways for therapeutic intervention.

Antituberculosis Agents

Imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety have been synthesized and identified as potent new antitubercular agents. These compounds demonstrated excellent in vitro activity against Mycobacterium tuberculosis strains, including drug-susceptible and multidrug-resistant strains, underscoring their potential as novel therapeutic agents for tuberculosis (Wu et al., 2016). The design and synthesis of such compounds contribute significantly to the development of new treatments for tuberculosis, particularly in the face of rising drug resistance.

Anticancer Research

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed compounds with potent cytotoxic properties against various cancer cell lines. These compounds, derived from reactions involving 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, have shown growth inhibitory properties and in some cases, curative effects in refractory cancer models (Deady et al., 2003). Such research illustrates the potential of novel synthetic compounds in the treatment of cancer, offering hope for the development of more effective therapies.

Synthesis Techniques and Chemical Properties

Research on the synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate demonstrates advanced techniques in chemical synthesis, facilitating the production of complex molecules (Henkel, 2004). This work is indicative of the ongoing advancements in synthetic chemistry that enable the exploration of new compounds with potential biological and medicinal applications.

Mechanism of Action

Target of Action

The primary target of the compound N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is the Fibroblast Growth Factor Receptor (FGFR). FGFR is an attractive target for cancer therapy .

Mode of Action

N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide interacts with its targets by achieving irreversible covalent binding with FGFR1 and FGFR4 proteins . This interaction results in the inhibition of enzyme activity .

Biochemical Pathways

The compound N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide affects the FGFR-mediated signaling pathway and the mitochondrial apoptotic pathway . The downstream effects include the promotion of cancer cell apoptosis and the inhibition of cancer cell invasion and metastasis .

Pharmacokinetics

The compound N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has good metabolic stability . This stability impacts the bioavailability of the compound, making it a potent anti-tumor agent .

Result of Action

The molecular and cellular effects of the action of N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide include the inhibition of enzyme activity, regulation of FGFR-mediated signaling pathway and mitochondrial apoptotic pathway, promotion of cancer cell apoptosis, and inhibition of cancer cell invasion and metastasis .

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3/c1-23(2)16-8-17(20-10-19-16)24-9-15(21-11-24)18(25)22-12-5-13(26-3)7-14(6-12)27-4/h5-11H,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRAMNMDJUXCKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NC3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546951.png)

![2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2546957.png)

![4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2546960.png)

![Benzo[d][1,3]dioxol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2546961.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2546963.png)

![6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/no-structure.png)